![molecular formula C18H15N5O3S B2417747 N-[2-(4-氧代-3,4-二氢-1,2,3-苯并三唑-3-基)乙基]喹啉-8-磺酰胺 CAS No. 2097871-87-7](/img/structure/B2417747.png)

N-[2-(4-氧代-3,4-二氢-1,2,3-苯并三唑-3-基)乙基]喹啉-8-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

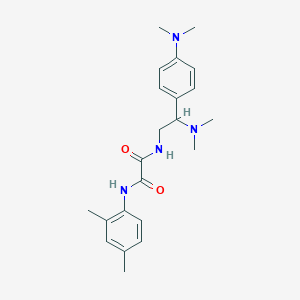

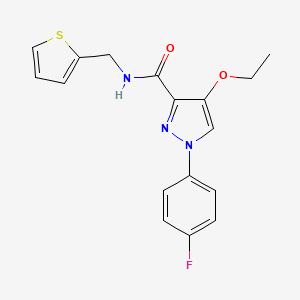

“N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide” is a complex organic compound. It contains a quinoline nucleus, which is an important class of heterocyclic bioactive natural products and pharmaceuticals due to their significant and wide-spectrum biological properties . It also contains a 1,2,3-benzotriazin-3-yl moiety .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. For instance, fused tetracyclic quinolines can be synthesized using methods such as one-pot domino reaction, microwave synthesis using a catalyst, using ionic liquids, photocatalytic synthesis (UV radiation), Pfitzinger reaction, I2-catalyzed cyclization reaction, Wittig reaction, cascade reaction, imino Diels–Alder reaction, Friedel–Crafts reaction, CDC reaction, solvent-free reactions and using small chiral organic molecules as catalysts .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The quinoline nucleus and the 1,2,3-benzotriazin-3-yl moiety are key structural features .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. The presence of a quinoline nucleus and a 1,2,3-benzotriazin-3-yl moiety suggests that it could participate in a variety of chemical reactions .科学研究应用

抗疟疾和抗病毒特性

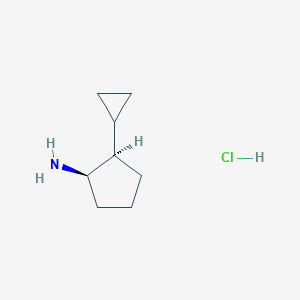

N-[2-(4-氧代-3,4-二氢-1,2,3-苯并三唑-3-基)乙基]喹啉-8-磺酰胺衍生物已被研究其潜在的抗疟疾特性。Fahim和Ismael(2021年)的一项研究探讨了N-(苯磺酰)乙酰胺衍生物的反应性,导致合成具有显著体外抗疟疾活性的化合物。这些化合物还被评估其ADMET特性,并且在测试浓度下未表现细胞毒性。其中一种衍生物展示了卓越的抗疟疾活性,归因于喹啉部分连接到磺酰胺环系统上。此外,理论计算和分子对接研究表明这些化合物也可能具有作为COVID-19治疗药物的潜力,因为它们对SARS-CoV-2靶点的结合能力亲和力(Fahim & Ismael, 2021)。

抗微生物活性

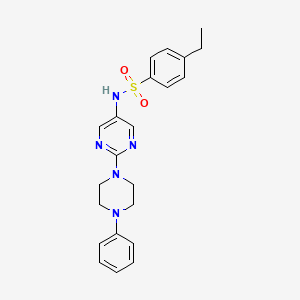

研究还深入探讨了与磺酰胺连接的喹啉衍生物的抗微生物潜力。Sarade等人(2011年)合成了新型喹啉衍生物并评估了它们的抗微生物活性,发现对各种细菌菌株具有强效影响。这项研究强调了将喹啉与不同芳香族和杂环醛类结合以增强抗微生物效力的重要性(Sarade, Kalyane, & Shivkumar, 2011)。另一项研究合成了与磺酰胺衍生物结合的喹啉,重点关注它们的抗微生物特性。这些化合物对革兰氏阳性细菌表现出高活性,表明它们作为抗微生物剂的潜力(Biointerface Research in Applied Chemistry, 2019)。

用于癌症治疗的细胞毒性特性

已经探索了新型喹啉衍生物的细胞毒性特性,以用于潜在的癌症治疗应用。Korcz等人(2018年)合成了一系列喹啉衍生物并评估了它们对各种人类肿瘤细胞系的细胞毒性影响。该研究确定了具有显著癌细胞生长抑制效果的化合物,表明它们作为抗癌剂的潜力(Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018)。

作用机制

Target of Action

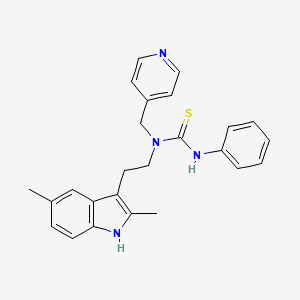

The primary target of N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, and conditions, and the compound acts as an agonist of this receptor .

Mode of Action

As an agonist of GPR139, the compound binds to the receptor and activates it This activation triggers a series of intracellular events and changes, leading to the therapeutic effects of the compound

Result of Action

The activation of GPR139 by the compound leads to molecular and cellular effects that can potentially treat diseases, disorders, or conditions associated with GPR139

未来方向

属性

IUPAC Name |

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3S/c24-18-14-7-1-2-8-15(14)21-22-23(18)12-11-20-27(25,26)16-9-3-5-13-6-4-10-19-17(13)16/h1-10,20H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUSXYXVUJCNHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(carbamothioylmethyl)(methyl)amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2417664.png)

![3-(3-chloro-4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2417670.png)

![2-((4-fluorophenyl)thio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2417675.png)

![[(4-Cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]acetic acid](/img/structure/B2417679.png)

![N-benzyl-N-methyl-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide](/img/no-structure.png)